Product packaging for 2-(1,3-Thiazol-2-yl)propanenitrile(Cat. No.:CAS No. 101010-75-7)

2-(1,3-Thiazol-2-yl)propanenitrile

Cat. No.: B009131
CAS No.: 101010-75-7
M. Wt: 138.19 g/mol
InChI Key: DMXBCOHFUITRSM-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-2-yl)propanenitrile is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features a 1,3-thiazole heterocycle, a privileged scaffold known for its diverse biological activities, fused with a propanenitrile functional group that offers a versatile handle for further chemical synthesis and diversification. Compounds containing the 1,3-thiazole core have demonstrated significant potential in pharmacological investigations, showing promising antitumor and anti-Candida activities in preclinical research. Thiazole derivatives are frequently explored for their ability to interact with various cellular targets, with some analogs exhibiting activity against leukemia, non-small cell lung cancer, colon cancer, and breast cancer subpanel cell lines. The anti-fungal potential, particularly against pathogenic Candida strains, is another key area of research for this class of compounds, with some derivatives displaying lower MIC values than reference drugs like fluconazole. The biological activity of such molecules is often attributed to the presence of the thiazole ring, which can modulate enzyme activity and receptor interactions, potentially leading to therapeutic effects. This product is intended exclusively for research purposes and is not designed for human therapeutic applications or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2S B009131 2-(1,3-Thiazol-2-yl)propanenitrile CAS No. 101010-75-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-thiazol-2-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-5(4-7)6-8-2-3-9-6/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXBCOHFUITRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Nitrile Containing Heterocycles in Contemporary Chemical Science

Nitrile-containing heterocycles are a class of organic compounds that have garnered considerable attention in synthetic and medicinal chemistry. The nitrile group (–C≡N) is a versatile functional group, serving as a key precursor for a variety of other functionalities such as amines, amides, and carboxylic acids. pharmaffiliates.com Its strong electron-withdrawing nature and linear geometry also allow it to act as a polar contact or a hydrogen bond acceptor in biological systems, making it a valuable component in drug design. alfa-chemistry.com

In the realm of drug discovery, over 30 pharmaceuticals containing a nitrile group are currently on the market, treating a wide array of conditions. pharmaffiliates.com These compounds are utilized in therapies for cancer, diabetes, and other diseases. pharmaffiliates.com The incorporation of a nitrile group into a heterocyclic scaffold can enhance metabolic stability, improve water solubility, and provide specific interactions with biological targets. pharmaffiliates.com Furthermore, activated nitriles are pivotal reagents in the synthesis of complex heterocyclic systems. americanelements.com

The Thiazole Moiety: Importance in Organic and Medicinal Chemistry

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This is due to its presence in a multitude of natural products and synthetic drugs with a broad spectrum of pharmacological activities. nih.gov The thiazole moiety is a key structural component in numerous FDA-approved drugs. nih.gov

The aromatic nature of the thiazole ring allows for various chemical modifications, enabling the fine-tuning of a molecule's biological activity. biosynth.com Thiazole derivatives have demonstrated a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govnih.gov For instance, compounds containing the thiazole ring are used as anticancer agents with tyrosine kinase inhibitory activity. researchgate.net The versatility of the thiazole core makes it a cornerstone in the development of new therapeutic agents.

Research Trajectory and Significance of 2 1,3 Thiazol 2 Yl Propanenitrile

De Novo Synthesis Approaches to this compound Scaffolds

The formation of the thiazole-propanenitrile core can be achieved through various synthetic strategies, including cyclization and coupling reactions, as well as multi-component approaches.

Cyclization and Coupling Reactions for Thiazole-Nitrile Formation

The Hantzsch thiazole synthesis, first reported in 1887, remains a widely utilized method for constructing the thiazole ring. chemicalbook.commdpi.com This reaction typically involves the condensation of an α-haloketone or aldehyde with a thioamide. chemicalbook.com Variations of this method can be adapted to introduce the propanenitrile moiety. For instance, the reaction of an appropriate α-halocarbonyl compound bearing a nitrile group with a thioamide can lead to the desired thiazole scaffold.

Recent advancements have focused on developing more efficient and environmentally friendly protocols. For example, palladium-catalyzed intramolecular C-H functionalization and C-S bond formation have been employed for the synthesis of 2-cyanobenzothiazoles from N-arylcyanothioformamides. nih.gov While this method focuses on benzothiazoles, the underlying principles of cyclization to form a thiazole ring with a cyano group at the 2-position are relevant.

Another approach involves the reaction of 1,4-dithiane-2,5-diol (B140307) with nitriles. acs.orgbeilstein-journals.org Depending on the substitution pattern of the nitrile, this reaction can selectively yield either 2-substituted thiazoles or 2-aminothiophenes. beilstein-journals.org Specifically, nitriles with an α-methine group adjacent to the cyano function tend to form thiazoles. beilstein-journals.org This method offers a direct route to 2-substituted thiazoles from readily available starting materials. acs.org

A one-pot synthesis of 2,5-disubstituted thiazoles has been developed from N-substituted α-amino acids using thionyl chloride (SOCl₂) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov This metal-free process involves the activation of the carboxylic acid, followed by cyclization and deoxygenation to afford the thiazole ring. nih.gov

Multi-Component Reaction Strategies in Thiazole-Propanenitrile Synthesis

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step, minimizing waste and simplifying purification. nih.govresearchgate.net Several MCRs have been developed for the synthesis of substituted thiazoles.

One such strategy involves the one-pot, three-component condensation of an α-haloketone, a thiourea, and a substituted benzaldehyde. mdpi.comresearchgate.net This approach, often catalyzed by silica-supported tungstosilisic acid, provides high yields of Hantzsch thiazole derivatives. mdpi.com By selecting appropriate starting materials, this method could be adapted for the synthesis of the this compound scaffold.

The Asinger reaction and its modifications represent another class of MCRs that can be used to synthesize thiazolines, which can be subsequently oxidized to thiazoles. nih.gov This reaction typically involves the condensation of an α-mercaptoaldehyde or ketone, another carbonyl compound, and ammonia. nih.gov

Functionalization and Derivatization at the α-Carbon of the Propanenitrile Moiety

The α-carbon of the propanenitrile unit is a key site for introducing molecular diversity. Various reactions can be employed to functionalize this position.

α-Alkenylation and α-Alkylation Reactions of the Propanenitrile Unit

For α-alkylation, the generated carbanion can be treated with alkyl halides. For α-alkenylation, reactions with carbonyl compounds followed by dehydration, or with vinyl halides under palladium catalysis, could be explored.

Condensation and Substitution Reactions at the α-Position

The acidic nature of the α-proton also allows for condensation reactions. For example, Knoevenagel condensation with aldehydes or ketones can be envisioned, leading to the formation of an α,β-unsaturated nitrile.

Substitution reactions at the α-position would likely proceed through the formation of the aforementioned carbanion, followed by reaction with an appropriate electrophile. The choice of base and reaction conditions would be crucial to avoid competing reactions involving the thiazole ring or the nitrile group.

Transformations Involving the Thiazole Ring System

The thiazole ring itself can undergo various chemical transformations, allowing for further diversification of the this compound scaffold. The electron density of the thiazole ring makes C5 the primary site for electrophilic substitution, while C2 is the preferred site for nucleophilic substitution. chemicalbook.com

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, would be expected to occur preferentially at the C5 position. The conditions for these reactions would need to be carefully controlled to avoid undesired side reactions.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for introducing aryl, vinyl, and alkynyl groups onto the thiazole ring. Direct arylation of thiazole derivatives with aryl bromides has been achieved with low catalyst loadings.

The nitrogen atom of the thiazole ring can be quaternized by reaction with alkyl halides, leading to the formation of thiazolium salts. These salts can then participate in various reactions, including the formation of N-heterocyclic carbenes.

Heterocyclic Building Block Applications of this compound

The this compound molecule is a valuable heterocyclic building block due to its reactive sites that can be exploited for the synthesis of a variety of other heterocyclic systems. The thiazole ring itself can be part of a larger molecular scaffold, while the propanenitrile side chain offers a handle for further chemical modifications.

The thiazole nucleus is a common feature in many biologically active compounds and approved drugs clockss.org. The ability to introduce various substituents onto the thiazole ring or to use it as a scaffold for constructing more complex molecules is of great interest in medicinal chemistry.

For instance, thiazole derivatives can be key components in the synthesis of oligopeptides that act as DNA minor groove binding agents clockss.org. In these syntheses, substituted 2-aminothiazoles are often used as the core building blocks.

The reactivity of the active methylene (B1212753) group in this compound allows for condensations with various electrophiles. For example, it could potentially undergo reactions with aldehydes or ketones to form α,β-unsaturated nitriles, which are themselves versatile intermediates for further cyclization reactions.

The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for functionalization and the construction of new heterocyclic rings.

The following table outlines potential applications of this compound as a building block, based on the known reactivity of similar structures.

Reaction TypePotential ReagentsPotential Product Class
Knoevenagel CondensationAromatic aldehydesα,β-Unsaturated nitriles
Thorpe-Ziegler ReactionStrong baseAminopyridines
Gewald ReactionKetones, Sulfur2-Aminothiophenes
HydrolysisAcid or baseThiazolylpropanoic acid
ReductionReducing agents (e.g., LiAlH4)Thiazolylpropanamine
CycloadditionDienesPyridine (B92270) derivatives

These potential transformations highlight the versatility of this compound as a starting material for generating a diverse range of heterocyclic compounds with potential applications in various fields, including medicinal chemistry and materials science.

Academic and Research Applications of 2 1,3 Thiazol 2 Yl Propanenitrile Derivatives

Role as a Chemical Scaffold in Medicinal Chemistry Research

The 2-(1,3-thiazol-2-yl)propanenitrile core structure is a key building block in the synthesis of a diverse array of heterocyclic compounds. The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a prevalent feature in many biologically active molecules and approved drugs. nih.govmdpi.com Its ability to participate in hydrogen bonding, and other molecular interactions, makes it an attractive component for designing compounds that can bind to specific biological targets with high affinity. nih.gov The propanenitrile moiety offers additional opportunities for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility and lipophilicity, which are crucial for drug development.

Exploration in Anticancer Agent Development

The quest for more effective and less toxic cancer therapies has led to the investigation of numerous chemical scaffolds, with thiazole derivatives showing considerable promise. nih.gov The versatility of the this compound framework allows for the synthesis of libraries of compounds that can be screened for anticancer activity.

Numerous in vitro studies have demonstrated the potent antiproliferative and pro-apoptotic effects of this compound derivatives across various cancer cell lines. These studies are fundamental in the early stages of drug discovery, providing insights into the potential efficacy of newly synthesized compounds.

Research has shown that certain thiazole derivatives can induce cell death in cancer cells through apoptosis, a programmed cell death mechanism that is often dysregulated in cancer. For instance, a series of novel 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones demonstrated significant cytotoxic activity. mdpi.com One of the most active derivatives, compound 4c , exhibited potent inhibitory concentrations against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. mdpi.comresearchgate.net In another study, a series of thiazole derivatives were synthesized and evaluated for their cytotoxic activity against the Leukemia HL-60 cell line, with compound 4b emerging as a promising antitumor candidate. researchgate.net Flow cytometric analysis revealed that this compound induced cell cycle arrest at the G2/M phase and triggered apoptosis. researchgate.net Similarly, other research has highlighted 2-(hydrazinyl)-1,3-thiazole analogues as having potent anticancer activity toward the MCF-7 breast cancer cell line. mdpi.com

The induction of apoptosis is a key indicator of potential anticancer activity. Studies have utilized techniques like the TUNEL assay and measurements of caspase-3 activity to confirm that the cytotoxic effects of these thiazole derivatives are indeed mediated by apoptosis. nih.gov The intrinsic, or mitochondrial, pathway of apoptosis is often implicated, involving the release of cytochrome c from the mitochondria. nih.gov

In Vitro Anticancer Activity of Selected this compound Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 4c MCF-7 (Breast)2.57 ± 0.16 mdpi.comresearchgate.net
Compound 4c HepG2 (Liver)7.26 ± 0.44 mdpi.comresearchgate.net
Compound 4 MCF-7 (Breast)5.73 mdpi.com
Compound 3c MCF-7 (Breast)13.66 mdpi.com
Compound 5b MCF-7 (Breast)0.2 ± 0.01 nih.gov
Compound 5k MDA-MB-468 (Breast)0.6 ± 0.04 nih.gov
Compound 5g PC-12 (Adrenal Gland)0.43 ± 0.06 nih.gov

A critical aspect of modern anticancer drug discovery is the identification of specific molecular targets and pathways through which a compound exerts its effects. For derivatives of this compound, a significant area of investigation has been their ability to inhibit the interaction between the Murine Double Minute 2 (MDM2) protein and the tumor suppressor protein p53. nih.govnih.gov

The p53 protein plays a crucial role in preventing cancer formation, and its activity is tightly regulated by MDM2. ijpba.info In many cancers with wild-type p53, the MDM2 protein is overexpressed, leading to the inhibition and degradation of p53, thereby allowing cancer cells to proliferate unchecked. nih.gov Small molecules that can block the MDM2-p53 interaction can restore the tumor-suppressing function of p53, making this a promising strategy for cancer therapy. nih.govijpba.info

Researchers have discovered that thiazole-containing compounds can act as potent inhibitors of the MDM2-p53 interaction. nih.gov In some instances, the thiazole moiety serves as an isostere for a carboxylic acid group, engaging in crucial interactions with the MDM2 protein. nih.gov For example, a potent inhibitor designated AM-6761 (4) , which incorporates a thiazole ring, has demonstrated remarkable biochemical and cellular potency in inhibiting the MDM2-p53 interaction. nih.gov This compound also showed excellent antitumor activity in a xenograft model of osteosarcoma. nih.gov Molecular docking studies have further elucidated the binding modes of these thiazole derivatives within the p53-binding cleft of the MDM2 protein, providing a rational basis for the design of even more potent inhibitors. ekb.eg

Studies as Antimicrobial Agents

The rise of antibiotic-resistant pathogens poses a significant global health threat, necessitating the development of new antimicrobial agents with novel mechanisms of action. Thiazole derivatives have long been recognized for their broad-spectrum antimicrobial properties, and the this compound scaffold provides a fertile ground for the discovery of new antibacterial and antifungal compounds. nih.govbiointerfaceresearch.com

Derivatives of this compound have been synthesized and evaluated for their in vitro antibacterial activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. These studies often employ methods like the agar (B569324) dilution or cup plate method to determine the minimum inhibitory concentration (MIC) of the compounds. nih.govnih.gov

Research has shown that structural modifications to the thiazole scaffold can significantly influence antibacterial potency. For instance, a series of 1,3-thiazole and benzo[d]thiazole derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA), a notorious Gram-positive pathogen, and Escherichia coli, a common Gram-negative bacterium. nih.gov The study found that benzo[d]thiazole derivatives exhibited significantly improved antibacterial activity compared to their 1,3-thiazole counterparts. nih.gov In another study, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives showed potent antibacterial activity against both Gram-negative and Gram-positive bacteria, with an isopropyl-substituted derivative displaying a low MIC of 3.9 μg/mL against S. aureus and Achromobacter xylosoxidans. rsc.org

The structure-activity relationship (SAR) is a key focus of these studies, aiming to identify the chemical features that contribute to enhanced antibacterial efficacy. For example, the position of substituents on the thiazole ring and the nature of these substituents have been shown to be critical for activity. nih.gov

In Vitro Antibacterial Activity of Selected this compound Derivatives

Compound/Derivative TypeBacterial StrainMIC (µg/mL)Reference
Thiophene derivative 13 Staphylococcus aureus3.125 nih.gov
Benzo[d]thiazole derivative 13 Staphylococcus aureus50-75 nih.gov
Benzo[d]thiazole derivative 14 Staphylococcus aureus50-75 nih.gov
Benzo[d]thiazole derivative 13 Escherichia coli50-75 nih.gov
Benzo[d]thiazole derivative 14 Escherichia coli50-75 nih.gov
Isopropyl substituted derivative Staphylococcus aureus3.9 rsc.org
Isopropyl substituted derivative Achromobacter xylosoxidans3.9 rsc.org

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their activity against fungal and mycobacterial pathogens. Fungal infections, particularly in immunocompromised individuals, are a growing concern, and new antifungal agents are urgently needed. nih.gov

Studies have demonstrated that certain thiazole derivatives possess significant antifungal activity. For example, a series of thiazole derivatives were evaluated against the fungal strain Aspergillus niger, with some compounds showing notable activity at higher concentrations. nih.gov In another study, thiazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were screened for their antifungal activity against Aspergillus fumigatus and Fusarium oxysporum, with some compounds exhibiting potent activity. nih.gov The development of 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol derivatives has also yielded compounds with promising antifungal activity against A. niger. epa.gov

The evaluation of these compounds against Mycobacterium species, the causative agents of tuberculosis, is another important area of research, although less commonly reported in the initial literature search. The development of new antitubercular drugs is a high priority due to the emergence of multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis. The thiazole nucleus is a component of some known antimycobacterial agents, suggesting that derivatives of this compound could hold potential in this therapeutic area as well.

Research into Other Bioactive Properties

The thiazole scaffold is a cornerstone in the discovery of new therapeutic agents, with research extending into its anti-inflammatory, antioxidant, and neuroprotective potential. nih.govnih.gov

Thiazole derivatives are recognized for their potential to combat inflammation and oxidative stress. nih.govnih.gov Research has focused on synthesizing novel compounds and evaluating their efficacy in various in vitro models.

One area of investigation involves the synthesis of hybrids combining a thiazole moiety with other known bioactive structures. For instance, a series of hybrids of 7-Oxodehydroabietic acid containing a 1,2,3-triazole moiety were synthesized and assessed for their anti-inflammatory effects. nih.gov Several of these compounds demonstrated significant inhibitory activities against nitric oxide (NO) production in BV2 cell lines, a common model for inflammation-related research. nih.gov The length of the linker between the diterpenoid and the triazole-thiazole system was found to influence the anti-inflammatory activity. nih.gov

Another approach involves incorporating phenolic fragments into thiazole derivatives to enhance their antioxidant capabilities. mdpi.com A study on thiazole and thiazolidinone derivatives with phenolic fragments revealed that their antioxidant activity was influenced by the substitution pattern on the phenolic ring. mdpi.com For example, a derivative based on 2,6-di-tert-butylphenol (B90309) showed high activity. mdpi.com The research synthesized a series of thiosemicarbazones with phenol (B47542) fragments and used them as precursors to create new antioxidants containing both a phenol group and a thiazole ring. mdpi.com

The table below summarizes the anti-inflammatory activity of selected 7-Oxodehydroabietic acid-1,2,3-triazole hybrids. nih.gov

CompoundStructureIC₅₀ (µM) for NO Inhibition
9 18-O-(1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methyl-7-oxo-dehydroabietic acid8.00 ± 0.83
10 18-O-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl-7-oxo-dehydroabietic acid9.27 ± 0.74
15 18-O-(1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl-7-oxo-dehydroabietic acid11.23 ± 1.25
16 18-O-(1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl)methyl-7-oxo-dehydroabietic acid10.55 ± 1.02
L-NMMA (Control) N/A42.36 ± 2.47

The 1,3-thiazole ring is a significant scaffold in the design of compounds for treating neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov Its derivatives have emerged as promising candidates for developing novel, more effective treatments. nih.gov

Research has explored thiazole-carboxamide derivatives as potential neuroprotective agents by studying their effects on α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors, which are crucial for synaptic plasticity and learning. mdpi.com An imbalance in neurotransmission mediated by these receptors can lead to excitotoxicity and neurological damage. mdpi.com A study using five synthesized thiazole-carboxamide derivatives found that they acted as potent negative allosteric modulators of AMPAR-mediated currents. mdpi.com These compounds efficiently altered receptor kinetics, notably by increasing deactivation rates, which points to their potential for neuroprotection. mdpi.com

Furthermore, another class of derivatives, 4-(3-nitrophenyl)thiazol-2-ylhydrazones, has been designed and evaluated for their ability to selectively inhibit human monoamine oxidase B (hMAO-B). nih.gov The inhibition of MAO-B is a key strategy in the management of neurodegenerative disorders. The study found that the hydrazothiazole nucleus with a meta-nitro-substituted phenyl ring at the C4 position is a critical feature for achieving selective and reversible hMAO-B inhibition. nih.gov

The table below details the effects of select thiazole-carboxamide derivatives on AMPA receptor subunits.

CompoundTarget SubunitEffectPotential Application
TC-2 All AMPAR SubunitsPotent inhibition of AMPAR-mediated currents, enhanced deactivation rates. mdpi.comNeuroprotective agent for neurological disturbances. mdpi.com
General Thiazole-Carboxamides AMPA ReceptorsNegative allosteric modulation. mdpi.comTherapeutics for conditions with dysregulated excitatory neurotransmission. mdpi.com

Utility in Agrochemical Science

Thiazole and its fused-ring counterparts, such as benzothiazole, are important heterocyclic structures in the discovery of new agrochemicals. nih.gov They exhibit a broad spectrum of biological activities, including herbicidal and pesticidal effects. nih.gov

The discovery of novel lead compounds is fundamental to herbicide innovation. nih.gov In this context, thiazole derivatives have been investigated for their herbicidal properties. A significant discovery was a novel molecular scaffold, 3-(2-pyridinyl)-benzothiazol-2-one, which exhibited potent herbicidal activity. nih.gov This lead was found unexpectedly during efforts to modify a commercial aryloxyphenoxypropionate herbicide. nih.gov

To explore the structure-activity relationship (SAR), a series of 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid derivatives were synthesized. nih.gov The research revealed that a trifluoromethyl group at the 5-position of the pyridine (B92270) ring was crucial for herbicidal activity, which could be further enhanced by adding a fluorine or chlorine atom at the 3-position of the pyridine. nih.gov Pot experiments confirmed that certain derivatives exhibited potent post-emergence herbicidal activity against broadleaf weeds, completely inhibiting the growth of species like Amaranthus retroflexus at a dosage of 75 g ha⁻¹. nih.gov

CompoundWeeds TargetedEfficacy
I-01 Amaranthus retroflexus, Abutilon theophrasti, Portulaca oleraceaComplete growth inhibition at 75 g ha⁻¹ (post-emergence). nih.gov
I-09 Amaranthus retroflexus, Abutilon theophrasti, Portulaca oleraceaComplete growth inhibition at 75 g ha⁻¹ (post-emergence). nih.gov

Benzothiazole derivatives have been systematically reviewed for their application in discovering new agrochemicals over the past two decades. nih.gov This research has summarized the fungicidal and insecticidal activities of various active compounds, along with their structure-activity relationships and mechanisms of action. nih.gov The widespread use and success of benzothiazoles in existing products suggest that more new agrochemicals containing this scaffold will be developed in the future, providing innovative solutions for crop protection. nih.gov

Contributions to Materials Science and Functional Materials

The application of thiazole derivatives extends beyond biological activities into the realm of materials science, particularly in the development of functional materials like liquid crystals. Heterocyclic compounds containing thiazole rings are an important group of organic compounds used in creating materials with specific mesomorphic properties. researchgate.net

Research has been conducted on the synthesis and liquid crystalline behavior of new series of compounds containing 1,3-thiazole rings connected through an azo linkage. researchgate.net The molecular structures were designed and synthesized, and their mesomorphic behaviors were studied using optical polarized microscopy (OPM) and differential scanning calorimetry (DSC). researchgate.net The studies showed that all synthesized compounds in the series exhibited liquid crystalline properties. The influence of the central thiazole ring and various terminal substituents on the type and temperature range of the mesophases was elucidated, demonstrating the tunability of these materials. researchgate.net For example, azomethines containing a thiazole ring have been shown to display nematic mesomorphism over specific temperature ranges. researchgate.net

Integration into Polymeric Matrices for Advanced Materials

The incorporation of thiazole-containing units into polymer chains is a strategy for creating advanced materials with tailored (opto)electronic properties. researchgate.net These conjugated polymers are synthesized for use in a variety of organic electronic devices. researchgate.net Research has focused on creating donor-acceptor conjugated copolymers where the thiazole unit acts as a core component. researchgate.net

The synthesis of these polymers often involves cross-coupling reactions like Stille and Suzuki polycondensations. researchgate.net For example, novel series of thiazolothiazole (Tz)-based copolymers have been synthesized for use as donor materials in polymer solar cells (PSCs). researchgate.net The electronic properties of these polymers, such as the band gap and carrier mobility, can be fine-tuned by altering the donor units within the copolymer structure. researchgate.net In one study, three different copolymers based on thiazolothiazole were developed, exhibiting power conversion efficiencies (PCEs) in PSCs ranging from 2.23% to 2.75%. researchgate.net

Furthermore, ester-functionalized thiazole-containing polymers have also been prepared, demonstrating the versatility of the thiazole scaffold in creating functional polymeric materials. researchgate.net The development of such polymers is driven by the need for materials that are not only efficient but also processable for applications in printable electronics. researchgate.net The inherent properties of the thiazole ring, combined with the ability to form extended π-conjugated systems, make its derivatives prime candidates for the next generation of semiconducting and fluorescent materials. nih.govresearchgate.net

Investigation as Corrosion Inhibitors

Thiazole derivatives have been extensively studied and proven to be effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. scispace.com Their efficacy stems from their molecular structure, which includes heteroatoms (nitrogen and sulfur) with lone pairs of electrons, and an aromatic π-system. scispace.com These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the corrosion process. ajchem-a.comresearchgate.net This adsorption can be a combination of physical (electrostatic) and chemical interactions between the inhibitor and the metal's d-orbitals. scispace.comajchem-a.com

The performance of thiazole derivatives as corrosion inhibitors is evaluated using various electrochemical techniques, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as weight-loss methods. nih.goveurjchem.com Potentiodynamic polarization studies often indicate that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. eurjchem.com EIS studies help in understanding the mechanism by measuring the increase in charge transfer resistance at the metal-solution interface upon the addition of the inhibitor. researchgate.net

Research has shown that the inhibition efficiency generally increases with the concentration of the thiazole derivative. scispace.comeurjchem.com The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm model. scispace.comresearchgate.net The chemical structure of the substituents on the thiazole ring plays a crucial role in determining the inhibitor's effectiveness. nih.gov For instance, studies comparing different derivatives show variations in protection efficiencies based on their molecular arrangement and the presence of different functional groups. researchgate.net

Below are tables summarizing the findings from various studies on thiazole derivatives as corrosion inhibitors.

Table 1: Performance of Thiazole Derivatives as Corrosion Inhibitors for Steel

Inhibitor Metal Corrosive Medium Max. Inhibition Efficiency (%) Technique(s) Used Reference(s)
5-phenylazo-2-thioxo-thiazolidin-4-one derivatives C-Steel 1 M H₂SO₄ Not specified, efficiency increases with concentration Weight-loss, Galvanostatic Polarization researchgate.neteurjchem.com
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole Mild Steel 0.50 M H₂SO₄ >90% (at optimal conc.) EIS, Potentiodynamic Polarization nih.gov

Table 2: Electrochemical Data for Thiazole Derivatives as Corrosion Inhibitors

Inhibitor Metal/Medium Key Finding Adsorption Isotherm Type of Inhibitor Reference(s)
4-(2-aminothiazole-4-yl) phenol (ATP) Copper / 1M HCl Inhibition efficiency of ~90% at optimum concentration Langmuir Mixed researchgate.net
4-phenylthiazole-2-amine (PTA) Copper / 1M HCl Inhibition efficiency of ~90% at optimum concentration Langmuir Mixed researchgate.net
N-(5-(4-aminophenyl)-1,3,4-thiadiazole-2-yl)-2-diphenylamino) acetamide (B32628) (ATPA) Muntz Metal / Artificial Seawater Highest protection efficiency (96.93%) among tested derivatives Not specified Mixed (suppressed both anodic and cathodic reactions) researchgate.net

These studies collectively highlight the significant potential of the thiazole structural motif in designing effective corrosion inhibitors for industrial applications. scispace.comnih.gov

Structure Activity Relationship Sar and Rational Design for Thiazole Propanenitrile Scaffolds

Influence of Thiazole (B1198619) Ring Substituents on Biological Activity

The thiazole ring is a versatile pharmacophore, and its biological activity can be finely tuned by attaching different substituents. nih.govnih.gov Modifications to the thiazole ring have been shown to be highly effective in modulating the potency and toxicity of these compounds. researchgate.net

Research into various thiazole derivatives has demonstrated that the electronic properties of substituents play a critical role. For instance, in a series of related thiazole compounds, the presence of electron-withdrawing groups like a nitro group (–NO2) or electron-donating groups such as a methoxy (B1213986) group (–OMe) on an attached benzene (B151609) ring was found to be beneficial for biological activity. nih.gov Furthermore, increasing the lipophilicity (fat-solubility) of the molecule, for example by replacing a simple amine group with a larger benzamide (B126) or amide group, also had a positive effect on antimicrobial activity. nih.gov

In the context of antiviral research, SAR studies of thiazole-based inhibitors targeting the SARS-CoV-2 Main Protease revealed that the thiazole core provided superior inhibition compared to an oxazole (B20620) core, highlighting the importance of the sulfur atom in the heterocyclic ring. nih.gov The development of analogues of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), a potent antagonist of the mGluR5 receptor, has led to the identification of compounds with significantly higher potency, underscoring the impact of strategic substitutions on the thiazole-containing scaffold. ebi.ac.uk

Table 1: Influence of Thiazole Ring Substituents on Biological Activity

Substituent/Modification Property Observed Effect on Activity Reference(s)
Nitro (–NO2) group Electron-withdrawing Beneficial for activity nih.gov
Methoxy (–OMe) group Electron-donating Beneficial for activity nih.gov
Benzamide/Amide moieties Increased lipophilicity Positive effect on antimicrobial activity nih.gov

Impact of Propanenitrile Side Chain Modifications on Efficacy

The propanenitrile side chain is another key area for modification to optimize the performance of 2-(1,3-Thiazol-2-yl)propanenitrile derivatives. While much of the available research focuses on the thiazole ring itself, the principles of SAR suggest that alterations to this side chain are crucial for modulating pharmacokinetics and target engagement.

Modifications can include altering the length of the alkyl chain, introducing substituents on the chain, or replacing the nitrile group altogether. For example, in the fragmentation analysis of related 4,5-dihydro-1,3-thiazole derivatives, the decomposition pattern was heavily influenced by the nature of substituents, indicating that changes to the side chain can affect the molecule's fundamental chemical properties. researchgate.net In the development of MTEP analogues, modifications to the ethynylpyridine portion, which serves a similar role as a side chain, resulted in compounds with antagonist potency up to 490 times greater than the parent compound. ebi.ac.uk This demonstrates that even subtle changes to the side chain architecture can lead to dramatic improvements in efficacy.

Electronic and Steric Factors Governing Compound Performance

The biological performance of thiazole-propanenitrile scaffolds is governed by a complex interplay of electronic and steric factors. These factors determine how the molecule recognizes, binds to, and activates or inhibits its biological target.

Electronic Factors: The aromatic thiazole ring possesses a specific distribution of electrons that influences its interactions. The sulfur atom in the thiazole ring can participate in non-bonding interactions, such as S···O interactions with a carbonyl oxygen in a receptor, which can be as strong as a typical hydrogen bond and help stabilize the bound conformation. nih.gov The electron-withdrawing nature of the nitrile group in the propanenitrile side chain also significantly influences the molecule's polarity and ability to act as a hydrogen bond acceptor.

Steric Factors: The three-dimensional shape and size of the molecule are critical for fitting into a receptor's binding pocket. The thiazole ring itself imparts a degree of rigidity to the molecular structure. nih.gov The placement of substituents can create steric hindrance, which may either block a desired interaction or, conversely, lock the molecule into a more active conformation. nih.gov For example, studies on thiazole-containing peptides designed to bind to DNA have shown that the orientation of substituents like a methyl group can determine how the molecule fits within the DNA's minor groove. clockss.org Unexpectedly, steric and electronic factors have also been observed to influence the formation of regio-isomeric thiazole products during synthesis, indicating the profound impact of these properties at every stage of development. researchgate.net

Table 2: Governing Factors in Compound Performance

Factor Type Influence on Thiazole-Propanenitrile Scaffolds Reference(s)
Thiazole Ring Rigidity Steric Creates a more constrained conformation, reducing flexibility and potentially improving binding affinity. nih.gov
Sulfur Atom Interactions Electronic Can participate in non-bonding S···O interactions, stabilizing the ligand-target complex. nih.gov
Substituent Orientation Steric The spatial position of groups (e.g., a methyl group) can dictate the molecule's orientation within a binding site. clockss.org

Bioisosteric Strategies in Thiazole-Nitrile Scaffold Optimization

Bioisosteric replacement is a powerful strategy in medicinal chemistry where one functional group is replaced by another with similar physical and chemical properties to enhance a compound's biological activity, improve its selectivity, or optimize its pharmacokinetic profile. researchgate.net

For the this compound scaffold, the nitrile group (–C≡N) is a candidate for bioisosteric replacement. It could potentially be swapped with other small, polar, electron-withdrawing groups such as a trifluoromethyl group (–CF3) or certain heterocyclic rings like a tetrazole. The goal of such a replacement would be to mimic the electronic character of the nitrile while potentially improving metabolic stability, altering solubility, or introducing new beneficial interactions with the target protein.

Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals in both ¹H and ¹³C NMR spectra, the exact arrangement of atoms can be deduced.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(1,3-Thiazol-2-yl)propanenitrile is expected to display distinct signals corresponding to the different types of protons in the molecule. The two protons on the thiazole (B1198619) ring are anticipated to appear as doublets in the aromatic region, typically between δ 7.5 and 8.0 ppm. The proton at the 5-position of the thiazole ring generally appears at a slightly higher field than the proton at the 4-position. The methine (CH) proton of the propanenitrile moiety, being adjacent to both the electron-withdrawing nitrile group and the thiazole ring, would likely resonate as a quartet at approximately δ 4.0-4.5 ppm. The three protons of the methyl (CH₃) group would appear as a doublet at a higher field, expected around δ 1.7-1.9 ppm, due to coupling with the methine proton.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show six unique carbon signals. The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the range of δ 115-125 ppm. youtube.com The carbons of the thiazole ring are expected in the aromatic region, with the C2 carbon (to which the propanenitrile group is attached) appearing at the lowest field (around δ 165-170 ppm) due to its position between two heteroatoms. The C4 and C5 carbons of the thiazole ring would likely resonate between δ 120 and 145 ppm. The methine carbon of the propanenitrile chain is predicted to be in the δ 30-35 ppm range, while the methyl carbon would be the most shielded, appearing at approximately δ 15-20 ppm.

Predicted NMR Data for this compound

Atom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹H MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
Thiazole H-4~7.8Doublet (d)~143
Thiazole H-5~7.6Doublet (d)~121
CH(CN)~4.2Quartet (q)~32
CH₃~1.8Doublet (d)~18
Thiazole C2--~168
C≡N--~120

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent and diagnostic peak would be the stretching vibration of the nitrile (C≡N) group, which is anticipated to appear as a sharp, strong band in the region of 2240-2260 cm⁻¹. spectroscopyonline.com The presence of the thiazole ring would be confirmed by several bands: the C=N stretching vibration typically observed around 1600-1650 cm⁻¹, and the C=C stretching vibrations of the aromatic ring in the 1400-1580 cm⁻¹ range. researchgate.net The aromatic C-H stretching of the thiazole ring protons would give rise to absorptions above 3000 cm⁻¹. Additionally, the aliphatic C-H stretching vibrations from the methyl and methine groups are expected in the 2850-3000 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H (Thiazole)Stretch3050-3150Medium
Aliphatic C-H (CH₃, CH)Stretch2850-3000Medium
Nitrile (C≡N)Stretch2240-2260Strong, Sharp
C=N (Thiazole)Stretch1600-1650Medium
C=C (Thiazole)Stretch1400-1580Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This allows for the determination of the molecular weight of a compound and can offer structural insights through the analysis of its fragmentation patterns.

For this compound (molecular formula C₆H₆N₂S), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight, approximately 138.03. Electron ionization (EI) would likely lead to characteristic fragmentation of the molecule. A common fragmentation pathway for thiazoles involves the cleavage of the ring. rsc.orgresearchgate.net For instance, the loss of a hydrogen cyanide (HCN) molecule from the thiazole ring is a plausible fragmentation. Another expected fragmentation is the cleavage of the bond between the propanenitrile side chain and the thiazole ring, which would result in a thiazole cation or a propanenitrile radical cation. The loss of the nitrile group as a radical (•CN) is also a possible fragmentation pathway for nitriles. miamioh.edu

Predicted Mass Spectrometry Fragments for this compound

Predicted m/zCorresponding Fragment
138[M]⁺ (Molecular Ion)
111[M - HCN]⁺
85[C₃H₃NS]⁺ (Thiazole cation)
58[C₂H₂S]⁺ (Thiirene cation)
53[C₃H₅N]⁺ (Propanenitrile cation)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice of this compound.

Currently, there are no publicly available crystal structures for this specific compound. However, should a suitable single crystal be grown, X-ray diffraction analysis would offer an unambiguous confirmation of its molecular structure. Studies on other small molecule thiazole derivatives have revealed detailed information about their planarity, conformational preferences, and the nature of non-covalent interactions such as hydrogen bonding and π-π stacking, which govern their packing in the solid state. nih.govmdpi.comrsc.org Such data would be invaluable for understanding the solid-state properties of this compound and for computational modeling studies.

Future Perspectives and Emerging Research Avenues

Advancements in Sustainable and Green Synthetic Methodologies

The synthesis of thiazole (B1198619) derivatives, including 2-(1,3-Thiazol-2-yl)propanenitrile, is undergoing a green revolution. researchgate.netnih.gov Traditional methods often rely on hazardous reagents and produce significant waste. researchgate.netnih.gov In response, researchers are developing environmentally benign approaches that utilize renewable starting materials, non-toxic catalysts, and milder reaction conditions. researchgate.netnih.gov

Key green synthetic techniques being explored include:

Microwave and Ultrasound Irradiation: These methods offer rapid and efficient heating, often leading to shorter reaction times and higher yields compared to conventional heating. mdpi.combohrium.com

Green Solvents: The use of water, ionic liquids, and deep eutectic solvents is being investigated to replace volatile and hazardous organic solvents. bohrium.comresearchgate.net

Biocatalysts and Green Catalysts: Enzymes and recyclable catalysts, such as those based on chitosan (B1678972) or magnetic nanoparticles, are being employed to enhance reaction efficiency and minimize waste. mdpi.combohrium.com

Multicomponent Reactions: These one-pot reactions combine multiple starting materials to form complex products in a single step, improving atom economy and reducing purification efforts. researchgate.net

These sustainable methodologies not only reduce the environmental impact of chemical synthesis but also offer advantages in terms of scalability, cost-effectiveness, and simplified purification processes. researchgate.netnih.gov

Application of Artificial Intelligence and Machine Learning in Compound Discovery

One key application is in the development of Quantitative Structure-Activity Relationship (QSAR) models. These models use machine learning algorithms to predict the biological activity of chemical compounds based on their molecular structure. nih.goveurekaselect.com For instance, a recent study utilized a machine learning approach to build a QSAR model for a series of 53 thiazole derivatives, demonstrating the potential of AI to predict their anticancer activity. nih.goveurekaselect.com

By analyzing vast datasets of chemical structures and biological activities, AI and ML can:

Identify promising new drug candidates. afjbs.com

Predict potential off-target effects and toxicity. afjbs.com

Optimize the properties of existing compounds. afjbs.com

This in-silico approach significantly reduces the time and cost associated with traditional experimental screening, allowing researchers to focus on the most promising candidates. researchgate.net

Exploration of Novel Target Interactions and Polypharmacology

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous drugs with a wide range of biological activities. nih.govresearchgate.netnih.gov This versatility stems from the ability of the thiazole nucleus to interact with various biological targets. nih.gov Research into this compound and related compounds is focused on uncovering new target interactions and exploring the concept of polypharmacology.

Polypharmacology refers to the ability of a single compound to interact with multiple biological targets. This can be advantageous in treating complex diseases like cancer, where multiple pathways are often dysregulated. mdpi.com The thiazole scaffold has been found in compounds exhibiting a wide array of pharmacological effects, including:

Anticancer mdpi.com

Antimicrobial medmedchem.com

Anti-inflammatory researchgate.net

Antiviral nih.gov

Anticonvulsant nih.gov

By understanding the diverse target interactions of thiazole-nitrile compounds, researchers aim to design more effective and selective therapies. Molecular docking and other computational techniques are being used to predict and validate these interactions at the molecular level. nih.gov

Development of Next-Generation Thiazole-Nitrile Based Functional Materials

The unique electronic properties of the thiazole ring, combined with the reactivity of the nitrile group, make this compound a promising building block for novel functional materials. wikipedia.orgwikipedia.org The pi-electron delocalization within the thiazole ring contributes to its aromaticity and potential for use in electronic and optical applications. medmedchem.comwikipedia.org

Future research in this area may focus on:

Organic Electronics: Incorporating thiazole-nitrile units into polymers could lead to new materials for organic light-emitting diodes (OLEDs), solar cells, and transistors.

Sensors: The ability of the thiazole and nitrile groups to coordinate with metal ions could be exploited in the development of chemical sensors. wikipedia.org

Dyes and Pigments: Thiazole-containing compounds have a history of use as dyes, and new derivatives could offer enhanced properties for various applications. wikipedia.org

The synthesis of highly functionalized thiazole ketones, which can be derived from thiazole anions and aromatic nitriles, opens up further avenues for creating complex molecular architectures for advanced materials. researchgate.net

Integration with High-Throughput Screening and Combinatorial Chemistry

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify "hits" with desired biological activity. thermofisher.com When combined with combinatorial chemistry, which enables the rapid synthesis of large and diverse compound libraries, these techniques can significantly accelerate the discovery process. nih.govacs.org

The thiazole scaffold is well-suited for combinatorial approaches. By systematically varying the substituents on the thiazole ring and the nitrile side chain of this compound, vast libraries of related compounds can be generated. nih.govacs.orgdongguk.edu

This integrated approach offers several advantages:

Increased Efficiency: Thousands of compounds can be synthesized and screened in a short period. thermofisher.com

Enhanced Diversity: Combinatorial libraries can cover a wide range of chemical space, increasing the probability of finding active compounds. thermofisher.com

Structure-Activity Relationship (SAR) Studies: The data from HTS of combinatorial libraries can be used to quickly establish SAR, guiding the optimization of lead compounds. researchgate.net

The fusion of combinatorial chemistry, HTS, and computational modeling represents a powerful strategy for unlocking the full therapeutic and materials science potential of this compound and its derivatives.

Q & A

Q. Q1. What are common synthetic routes for 2-(1,3-thiazol-2-yl)propanenitrile and its analogs?

A1: Synthesis typically involves cyclization reactions between nitrile-containing precursors and thiazole-forming reagents. For example, ethyl cyanoacetate can react with ortho-phenylenediamines to form intermediates, which are further functionalized via reflux with acyl chlorides in toluene (e.g., 2-oxo-2H-chromene-3-carbonyl chloride) . Thiazole rings may also be constructed using Hantzsch thiazole synthesis, combining thiourea derivatives with α-haloketones or α-halonitriles. Purification often involves recrystallization or flash chromatography .

Q. Q2. How is the structural identity of this compound validated?

A2: Basic validation employs spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR confirm the thiazole ring (e.g., characteristic peaks at δ 7.5–8.5 ppm for aromatic protons) and nitrile group (C≡N stretching at ~2200–2250 cm1^{-1} in IR).
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 153 for C6 _6H5 _5N2 _2S) verify molecular weight .

Advanced Synthesis and Optimization

Q. Q3. How can reaction yields for thiazole-propanenitrile derivatives be optimized?

A3: Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiazole formation.
  • Catalysts : Lewis acids (e.g., ZnCl2_2) or bases (e.g., K2 _2CO3_3) improve cyclization efficiency.
  • Temperature control : Reflux conditions (e.g., 110°C in toluene) balance reaction rate and side-product suppression .

Q. Q4. What strategies resolve contradictions in reported physicochemical properties (e.g., LogD)?

A4: Discrepancies arise from measurement methods (experimental vs. computational). Validate via:

  • Experimental : Reverse-phase HPLC to determine partition coefficients.
  • Computational : Density Functional Theory (DFT) calculates LogD (e.g., 2.08 at pH 7.4 for analogs) .

Structural and Crystallographic Analysis

Q. Q5. What crystallographic techniques are used to resolve the 3D structure of thiazole-propanenitrile derivatives?

A5: Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL-2018 for refinement) is standard. For example, monoclinic systems (space group P21/c) with cell parameters (a = 16.421 Å, b = 4.6397 Å, c = 20.1144 Å, β = 123.15°) are refined to R-factors < 0.04 . Hydrogen-bonding networks (e.g., C-H···N interactions) stabilize supramolecular structures .

Biological Activity and Mechanism

Q. Q6. How do researchers evaluate the bioactivity of this compound derivatives?

A6: Common assays include:

  • Enzyme inhibition : Dose-dependent assays (IC50 _{50}) against targets like aromatase or EGFR tyrosine kinase .
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) testing against bacterial/fungal strains .

Q. Q7. What computational methods support structure-activity relationship (SAR) studies?

A7: Molecular docking (AutoDock Vina) and molecular dynamics simulations predict binding modes. For example, thiazole nitriles show π-π stacking with aromatic residues in enzyme active sites .

Data Validation and Reproducibility

Q. Q8. How can crystallographic data reproducibility be ensured?

A8: Follow IUCr guidelines:

  • Data deposition : Submit to Cambridge Structural Database (CSD) or Protein Data Bank (PDB).
  • Validation tools : Use checkCIF/PLATON to flag outliers (e.g., ADP mismatches) .

Advanced Methodological Challenges

Q. Q9. How are tautomeric or conformational ambiguities addressed in thiazole-propanenitrile systems?

A9: Techniques include:

  • Variable-temperature NMR : Identifies tautomeric equilibria (e.g., thione-thiol tautomerism).
  • SC-XRD : Resolves conformational isomers (e.g., syn/anti orientations of nitrile groups) .

Q. Q10. What strategies mitigate synthetic byproducts in nitrile-thiazole couplings?

A10:

  • Protecting groups : Temporarily shield reactive sites (e.g., Boc for amines).
  • Flow chemistry : Enhances reaction control, reducing side reactions like hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.